N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-iodobenzamide
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Overview
Description
N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-iodobenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-iodobenzamide typically involves multiple steps, starting from readily available starting materials. One common approach is to use 2-aminophenol as a precursor, which undergoes cyclization with appropriate reagents to form the benzoxazole ring . The chlorination of the benzoxazole ring can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride . The iodination of the phenyl ring is usually carried out using iodine or iodinating reagents like N-iodosuccinimide .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-iodobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated compounds .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-iodobenzamide involves its interaction with specific molecular targets and pathways. The benzoxazole moiety is known to interact with various enzymes and receptors, leading to its biological effects . The compound may inhibit specific enzymes or modulate receptor activity, resulting in its observed bioactivity .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]acetamide
- [(7R)-4-(5-chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305)
Uniqueness
N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-iodobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C20H12ClIN2O2 |
---|---|
Molecular Weight |
474.7 g/mol |
IUPAC Name |
N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-iodobenzamide |
InChI |
InChI=1S/C20H12ClIN2O2/c21-14-5-10-18-17(11-14)24-20(26-18)13-3-8-16(9-4-13)23-19(25)12-1-6-15(22)7-2-12/h1-11H,(H,23,25) |
InChI Key |
JAQQMFQIXQKULX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)Cl)NC(=O)C4=CC=C(C=C4)I |
Origin of Product |
United States |
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